2,3,5-Tribromopyrazine

Description

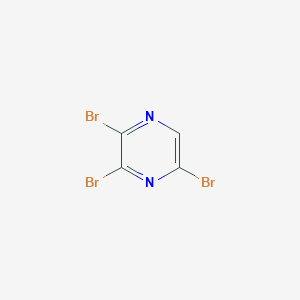

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-tribromopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr3N2/c5-2-1-8-3(6)4(7)9-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFKMXRQXKBNNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653324 | |

| Record name | 2,3,5-Tribromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32314-09-3 | |

| Record name | 2,3,5-Tribromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5-Tribromopyrazine: Properties, Structure, and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,3,5-tribromopyrazine, a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively documented in publicly accessible literature, this document synthesizes available information, predicted properties, and expert analysis based on analogous structures to offer a valuable resource for researchers.

Core Chemical Properties and Structural Elucidation

2,3,5-Tribromopyrazine is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The strategic placement of three bromine atoms on the pyrazine ring imparts unique electronic properties and multiple reactive sites, making it a valuable intermediate for the synthesis of more complex molecules.

Molecular Structure

The structure of 2,3,5-Tribromopyrazine consists of a pyrazine ring with bromine atoms attached to carbon atoms 2, 3, and 5. The lone hydrogen atom is at the 6-position.

Caption: 2D structure of 2,3,5-Tribromopyrazine.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2,3,5-Tribromopyrazine. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Formula | C₄HBr₃N₂ | [1] |

| Molecular Weight | 316.78 g/mol | [1] |

| Predicted Boiling Point | 282.6 ± 35.0 °C | [1] |

| Predicted Density | 2.545 ± 0.06 g/cm³ | [1] |

| Predicted pKa | -6.65 ± 0.10 | [1] |

| InChI | InChI=1S/C4HBr3N2/c5-2-1-8-3(6)4(7)9-2/h1H | [1] |

| SMILES | C1(Br)=NC=C(Br)N=C1Br | [1] |

Synthesis and Reactivity

Conceptual Synthetic Approach

A plausible synthetic route would involve the direct bromination of pyrazine. However, controlling the regioselectivity to obtain the desired 2,3,5-tribromo isomer would be a significant challenge due to the activating and deactivating effects of the nitrogen atoms and the introduced bromine substituents. A more controlled approach might involve the synthesis of a substituted pyrazine precursor that directs the bromination to the desired positions, followed by subsequent chemical modifications.

Caption: Conceptual workflow for the synthesis of 2,3,5-Tribromopyrazine.

Reactivity and Potential for Cross-Coupling Reactions

The presence of three bromine atoms on the pyrazine ring makes 2,3,5-tribromopyrazine an excellent candidate for various cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which forms carbon-carbon bonds between an organohalide and an organoboron compound using a palladium catalyst, is a powerful tool for creating complex molecular architectures.[2] The differential reactivity of the bromine atoms in 2,3,5-tribromopyrazine could potentially allow for selective and sequential couplings. Based on the electronic environment of the pyrazine ring, the C-Br bonds at positions 2 and 5 are expected to be more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond at position 3. This is due to the greater electron deficiency at the α-positions relative to the nitrogen atoms.

Caption: Potential sequential Suzuki-Miyaura coupling of 2,3,5-Tribromopyrazine.

This predicted selectivity offers a strategic advantage, enabling the stepwise introduction of different aryl or heteroaryl groups to build a library of diverse, highly functionalized pyrazine derivatives. Such compounds are of significant interest in the development of new therapeutic agents.[3][4]

Applications in Drug Discovery and Medicinal Chemistry

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[5][6] The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, which is a crucial interaction for binding to biological targets. The introduction of substituents onto the pyrazine core allows for the fine-tuning of a compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, all of which are critical for its pharmacokinetic and pharmacodynamic profile.

While there are no specific examples in the literature detailing the direct use of 2,3,5-tribromopyrazine in a drug development program, its potential as a versatile intermediate is clear. By leveraging the reactivity of its three bromine atoms, medicinal chemists can synthesize a wide array of substituted pyrazines for screening in various biological assays. The pyrazine core has been incorporated into molecules with a broad range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][5]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,3,5-tribromopyrazine is expected to be very simple, showing a single signal for the lone proton at the C-6 position. This signal would likely appear as a singlet in the aromatic region of the spectrum, anticipated to be significantly downfield due to the electron-withdrawing effects of the two nitrogen atoms and the three bromine atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would be expected to show four distinct signals corresponding to the four carbon atoms of the pyrazine ring. The chemical shifts of these carbons would be influenced by the attached bromine atoms and the neighboring nitrogen atoms. The carbon atoms bonded to bromine (C-2, C-3, and C-5) would exhibit chemical shifts characteristic of halogenated aromatic carbons. The remaining carbon (C-6) would also be in the aromatic region.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the aromatic C-H stretching and C=C and C=N stretching vibrations of the pyrazine ring. A strong absorption band corresponding to the C-Br stretching vibration would also be expected at lower wavenumbers.

Mass Spectrometry (MS)

The mass spectrum of 2,3,5-tribromopyrazine would show a characteristic isotopic pattern for a molecule containing three bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio). The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound, with the characteristic isotopic distribution confirming the presence of three bromine atoms.

Safety and Handling

As with any halogenated organic compound, 2,3,5-tribromopyrazine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Direct contact with the skin and eyes should be avoided, as should inhalation of any dust or vapors. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

2,3,5-Tribromopyrazine represents a promising, yet underexplored, building block for organic synthesis and medicinal chemistry. Its polyhalogenated structure provides multiple points for diversification through modern cross-coupling methodologies. The predicted differential reactivity of the bromine atoms offers the potential for controlled, sequential functionalization, enabling the efficient construction of complex and diverse molecular libraries.

Further research is warranted to develop and publish a robust and scalable synthesis for 2,3,5-tribromopyrazine and to fully characterize its chemical and physical properties through experimental studies. The exploration of its reactivity in a range of cross-coupling reactions will undoubtedly unlock its full potential as a valuable tool for the discovery of new pharmaceuticals and functional materials.

References

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. 2023.

- Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry. 2013.

-

Supporting Information - Wiley-VCH. Available from: [Link]

- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.

- Site-selective Suzuki–Miyaura reactions of 2,3,5-tribromo-N-methylpyrrole. Tetrahedron Letters. 2011.

- Site-selective Suzuki–Miyaura reactions of 2,3,5-tribromo-N-methylpyrrole.

- Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry. 2018.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. 2023.

- Applications of 2,4,6-Tribromo-1,3,5-triazine in Agrochemical Synthesis. Benchchem. 2025.

- 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules. 2017.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. 2018.

- 2,3,5-Trimethylpyrazine. TargetMol.

- Synthesis mechanism of 2,3,5-trimethylpyrazine (TMP) in B. subtilis.

- Method for synthesizing 2,3, 5-trimethylpyrazine.

- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND M

- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. 2006.

- High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. The Royal Society of Chemistry. 2012.

- Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides.

- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules. 2025.

- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. 2006.

- Synthesis of 1,3,5-triazines. Organic Chemistry Portal.

- Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. Molecules. 2018.

- Nitro Derivatives of 1,3,5-Triazine: Synthesis and Properties.

Sources

- 1. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,3,5-Tribromopyrazine

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of 2,3,5-tribromopyrazine, a highly functionalized heterocyclic building block. Recognizing the escalating importance of substituted pyrazines in drug discovery and materials science, this document outlines a robust two-step synthetic pathway commencing from the commercially available 2-aminopyrazine. The strategy involves an initial electrophilic di-bromination to yield 2-amino-3,5-dibromopyrazine, followed by a Sandmeyer-type deaminative bromination to furnish the target compound. Each stage of the synthesis is accompanied by in-depth mechanistic insights and practical considerations derived from established chemical principles. Furthermore, this guide establishes a self-validating system of characterization, detailing the expected outcomes from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-elucidated protocol for the preparation and validation of 2,3,5-tribromopyrazine, a key intermediate for advanced synthetic applications.

Introduction: The Strategic Value of Polyhalogenated Pyrazines

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including antitumorals and antivirals.[1] The strategic functionalization of this electron-deficient ring system is paramount for modulating biological activity and optimizing pharmacokinetic properties. Polyhalogenated pyrazines, in particular, serve as exceptionally versatile platforms for molecular elaboration.

The carbon-halogen bond provides a reactive handle for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions. The differential reactivity of halogens (I > Br > Cl) allows for programmed, site-selective functionalization, enabling the construction of complex, multi-substituted molecular architectures from a single precursor.[2] 2,3,5-Tribromopyrazine is a prime example of such a precursor. With three distinct bromine atoms, it offers the potential for sequential cross-coupling reactions, allowing chemists to meticulously build molecular complexity and access novel chemical space. This guide provides the foundational knowledge to reliably synthesize and unequivocally characterize this valuable synthetic intermediate.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of 2,3,5-tribromopyrazine is most effectively achieved through a two-step sequence starting from 2-aminopyrazine. This approach leverages the directing effects of the amino group for an initial, selective di-bromination, followed by a classic transformation to replace the activating amino group with the final bromine atom.

Caption: Overall workflow for the synthesis of 2,3,5-tribromopyrazine.

Part I: Synthesis Protocols & Mechanistic Insights

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

Principle & Causality: This step involves the electrophilic aromatic substitution of 2-aminopyrazine. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. In the pyrazine ring, this corresponds to the 3- and 5-positions. N-Bromosuccinimide (NBS) is selected as the brominating agent; it provides a source of electrophilic bromine (Br⁺) under mild conditions, minimizing over-bromination and side reactions often associated with using elemental bromine (Br₂). Acetonitrile is an ideal polar aprotic solvent for this reaction.[1][3] Using a stoichiometric excess of NBS ensures the reaction proceeds to the di-brominated product.[1]

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminopyrazine (1.0 eq.). Dissolve the starting material in a suitable volume of acetonitrile.

-

Reagent Addition: In portions, add N-Bromosuccinimide (NBS) (2.2 - 2.5 eq.) to the stirred solution. The portion-wise addition helps to control the reaction exotherm.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Remove the acetonitrile under reduced pressure.

-

Purification: Add water to the residue. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove succinimide, and dry under vacuum. The resulting 2-amino-3,5-dibromopyrazine can be used in the next step, often without further purification.

Step 2: Synthesis of 2,3,5-Tribromopyrazine via Deaminative Bromination

Principle & Causality: This transformation is a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting an amino group into a variety of functionalities, including halogens. The reaction proceeds in two key stages:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5°C) to form a diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

-

Displacement: The diazonium group is an excellent leaving group (N₂ gas). In the presence of a copper(I) bromide catalyst, it is displaced by a bromide ion from the HBr solution to yield the final aryl bromide.[4] This method is highly effective for installing a bromine atom where direct bromination is difficult or impossible.

Experimental Protocol:

-

Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-3,5-dibromopyrazine (1.0 eq.) and a 48% aqueous solution of hydrobromic acid (HBr). Cool the mixture to 0°C in an ice-salt bath.

-

Diazotization: Dissolve sodium nitrite (NaNO₂) (1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature is maintained between 0°C and 5°C. Stir for 30-45 minutes at this temperature after the addition is complete.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (0.2 eq.) in 48% HBr. Add this catalyst solution to the cold diazonium salt mixture.

-

Reaction Progression: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Then, gently heat the mixture to 50-60°C for 1-2 hours, or until the vigorous evolution of nitrogen gas ceases.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Final Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 2,3,5-tribromopyrazine can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.[5]

Part II: Comprehensive Characterization & Data Interpretation

Rigorous spectroscopic analysis is non-negotiable to confirm the identity and purity of the synthesized 2,3,5-tribromopyrazine.

Mass Spectrometry (MS)

Expected Outcome: This is the most definitive technique for confirming the successful synthesis. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), any compound containing three bromine atoms will exhibit a highly characteristic isotopic cluster of peaks. The mass spectrum should show a cluster for the molecular ion [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ with a relative intensity ratio of approximately 1:3:3:1. Observing this pattern provides unequivocal evidence of the presence of three bromine atoms.

| Ion | Contributing Isotopes | Expected m/z | Relative Abundance (Approx.) |

| [M]⁺ | C₄H¹⁷⁹Br₃N₂ | 313.78 | 1 |

| [M+2]⁺ | C₄H¹⁷⁹Br₂⁸¹BrN₂ | 315.78 | 3 |

| [M+4]⁺ | C₄H¹⁷⁹Br¹⁸¹Br₂N₂ | 317.78 | 3 |

| [M+6]⁺ | C₄H¹⁸¹Br₃N₂ | 319.78 | 1 |

| Table 1: Predicted high-resolution mass spectrometry data for 2,3,5-tribromopyrazine, showing the characteristic isotopic pattern due to the three bromine atoms. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Outcome: NMR spectroscopy provides confirmation of the molecule's carbon-hydrogen framework.

-

¹H NMR: The molecule contains only one proton, located at the C6 position of the pyrazine ring. Therefore, the ¹H NMR spectrum is expected to show a single, sharp singlet. The chemical shift will be downfield due to the deshielding effects of the adjacent nitrogen atoms and the overall electron-withdrawing nature of the ring.

-

¹³C NMR: The spectrum will show four distinct signals corresponding to the four carbon atoms of the pyrazine ring, as they are in different chemical environments. The carbons directly attached to bromine (C2, C3, C5) will appear at chemical shifts characteristic of halogenated aromatic systems.

| Analysis | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~8.5 - 8.8 | Singlet (s) | H-6 |

| ¹³C NMR | ~140 - 150 | Singlet | C-6 |

| ~130 - 145 | Singlet | C-2, C-3, C-5 (3 signals) | |

| Table 2: Predicted ¹H and ¹³C NMR data for 2,3,5-tribromopyrazine in a standard solvent like CDCl₃. Actual values should be determined experimentally. |

Infrared (IR) Spectroscopy

Expected Outcome: While less definitive than MS or NMR, IR spectroscopy can confirm the presence of key functional groups and the overall aromatic nature of the compound.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching (will be weak due to only one C-H bond).

-

~1550-1400 cm⁻¹: Aromatic C=C and C=N stretching vibrations, characteristic of the pyrazine ring.

-

Below 800 cm⁻¹: C-Br stretching vibrations, typically found in the fingerprint region.

Physical Properties

-

Appearance: Expected to be a crystalline solid at room temperature.

-

Melting Point: The melting point of the purified compound should be determined as a key indicator of purity. A sharp melting point range is indicative of a pure substance.

-

Solubility: Expected to have good solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate, with limited solubility in water.

Applications in Medicinal Chemistry and Materials Science

The primary utility of 2,3,5-tribromopyrazine is as a scaffold for building molecular complexity through sequential cross-coupling reactions. The C-Br bonds on the pyrazine ring can be selectively functionalized by carefully choosing palladium catalysts, ligands, and reaction conditions. This allows for the programmed introduction of different aryl, alkyl, or heteroaryl groups, a powerful strategy in drug discovery for exploring structure-activity relationships (SAR).

Caption: Conceptual workflow for sequential functionalization of 2,3,5-tribromopyrazine.

Conclusion

This guide has detailed a logical and reliable two-step pathway for the synthesis of 2,3,5-tribromopyrazine from 2-aminopyrazine. By providing not only the procedural steps but also the underlying chemical principles, researchers are equipped to troubleshoot and optimize the synthesis. The comprehensive characterization workflow, with a particular emphasis on the definitive isotopic pattern observed in mass spectrometry, establishes a robust system for product validation. The successful synthesis and purification of 2,3,5-tribromopyrazine unlock a powerful and versatile building block, poised for the development of next-generation pharmaceuticals and advanced functional materials through strategic, sequential cross-coupling reactions.

References

- A Comparative Guide to the Reactivity of 2-Bromopyrazine and 2-Iodopyrazine in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.

- Lizano, E., et al. (2019). Efficient Halogenation of 2-Aminopyrazine. Synlett.

- Mono- and Dihalogenation of 2-Aminopyrazine. Thieme Chemistry.

-

Ellingson, R. C., & Henry, R. L. (1949). Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine. Journal of the American Chemical Society, 71(8), 2798–2800. Available from: [Link]

- Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine. Benchchem.

-

den Hertog, H. J., & Jouwersma, C. (1953). The bromination of 2-aminopyridine in the gas phase at 500°. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-130. Available from: [Link]

-

Sato, N. (1982). Studies on pyrazines, 8. An improved syntheses of 2‐amino‐3,5‐dibromo‐ and 2‐amino‐5‐bromopyrazines. Journal of Heterocyclic Chemistry, 19(3), 673-674. Available from: [Link]

-

Stanovnik, B., & Tisler, M. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3511-3529. Available from: [Link]

-

Carbonylative cross-coupling reaction of 2-bromopyridine with arylboronic acids. ResearchGate. Available from: [Link]

-

Identification of hydroxymethylpyrazines using mass spectrometry. PubMed. Available from: [Link]

-

Ohta, A., et al. (1992). Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles. Heterocycles, 34(6), 1179-1188. Available from: [Link]

-

Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. NIH. Available from: [Link]

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available from: [Link]

- US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane. Google Patents.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. benchchem.com [benchchem.com]

- 3. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 4. datapdf.com [datapdf.com]

- 5. US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents [patents.google.com]

Spectroscopic Characterization of 2,3,5-Tribromopyrazine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,3,5-Tribromopyrazine (C₄HBr₃N₂). As experimental spectra for this specific molecule are not widely published, this document leverages foundational spectroscopic principles and data from analogous halogenated heterocyclic systems to present a robust, predictive analysis. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the structural elucidation of this compound. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of the spectroscopic signatures of polyhalogenated pyrazines.

Introduction and Molecular Structure

2,3,5-Tribromopyrazine is a polyhalogenated heterocyclic compound. The pyrazine ring, an aromatic diazine, is characterized by two nitrogen atoms at positions 1 and 4. This arrangement, combined with the strong electron-withdrawing and steric effects of three bromine substituents, results in a unique electronic environment that profoundly influences its spectroscopic properties. Understanding these properties is paramount for confirming its identity, assessing its purity, and studying its reactivity in synthetic and medicinal chemistry applications.

The structure and numbering convention for 2,3,5-Tribromopyrazine is shown below:

The key structural features influencing the spectra are:

-

An aromatic pyrazine core.

-

A single, isolated proton at the C-6 position.

-

Three bromine atoms at C-2, C-3, and C-5, which are strongly electron-withdrawing and have characteristic isotopic distributions.

-

Four chemically distinct carbon environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2,3,5-Tribromopyrazine, both ¹H and ¹³C NMR are critical for structural confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2,3,5-Tribromopyrazine is predicted to be remarkably simple, exhibiting a single signal corresponding to the lone proton at the C-6 position.

-

Chemical Shift (δ): The protons on an unsubstituted pyrazine ring typically resonate at approximately 8.6 ppm.[1][2] The presence of three highly electronegative bromine atoms will exert a strong deshielding effect, causing a significant downfield shift of the remaining H-6 proton. This effect is analogous to that seen in other halogenated aromatic systems.[3] The predicted chemical shift is expected to be in the δ 8.7 - 9.0 ppm range.

-

Multiplicity: As the H-6 proton has no adjacent proton neighbors, the signal will appear as a singlet (s) .

-

Integration: The integral of this singlet will correspond to one proton.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, one for each unique carbon atom in the molecule.

-

Chemical Shifts (δ): The chemical shifts are influenced by both the nitrogen atoms of the pyrazine ring and the directly attached bromine atoms.[4][5]

-

Carbons bonded to Bromine (C-2, C-3, C-5): The "heavy atom effect" of bromine and its electronegativity will cause these carbons to resonate in a characteristic region. Based on data for brominated aromatic compounds, these signals are predicted to appear in the δ 120 - 145 ppm range. The precise shifts will vary based on their position relative to the two nitrogen atoms.

-

Carbon bonded to Hydrogen (C-6): This carbon is adjacent to a nitrogen atom and situated between two brominated carbons. It is expected to be the most downfield signal due to the cumulative electron-withdrawing effects, predicted in the range of δ 145 - 155 ppm .

-

Table 1: Summary of Predicted NMR Data for 2,3,5-Tribromopyrazine

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H | H-6 | 8.7 - 9.0 | Singlet (s) |

| ¹³C | C-2, C-3, C-5 | 120 - 145 (three distinct signals) | Singlet |

| ¹³C | C-6 | 145 - 155 | Singlet |

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is essential for reliable structural elucidation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity 2,3,5-Tribromopyrazine.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is often a suitable first choice for halogenated compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm), if not already present in the solvent.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~12-15 ppm, centered around 7 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of nuclei.

-

Number of Scans: 16 to 64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

-

Spectral Width: ~220 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 5-10 seconds, as quaternary and halogenated carbons can have long relaxation times.

-

Number of Scans: 1024 to 4096 scans, or more, may be necessary due to the low natural abundance of ¹³C and potential long relaxation times.

-

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes within a molecule. For 2,3,5-Tribromopyrazine, the spectrum will be dominated by vibrations from the aromatic ring and the carbon-bromine bonds.

Predicted IR Absorption Bands

The key diagnostic peaks in the IR spectrum of 2,3,5-Tribromopyrazine are predicted as follows:

-

Aromatic C-H Stretch: A weak to medium intensity band is expected above 3000 cm⁻¹, typically in the 3050 - 3150 cm⁻¹ region, corresponding to the stretching vibration of the single C-H bond on the aromatic ring.[6]

-

Aromatic Ring Stretching (C=C and C=N): The pyrazine ring will exhibit several characteristic stretching vibrations. These typically appear as a series of sharp bands of variable intensity in the 1550 - 1350 cm⁻¹ region.[7][8] The specific pattern of these bands is diagnostic of the substitution on the ring.

-

C-H In-Plane Bending: This vibration may give rise to weak to medium absorptions in the 1250 - 1000 cm⁻¹ range.

-

C-Br Stretching: The carbon-bromine stretching vibrations are strong and occur at low frequencies. These bands are expected in the fingerprint region, typically between 690 - 515 cm⁻¹ .[6] Given the presence of three C-Br bonds, multiple strong absorptions in this region are likely.

Table 2: Summary of Predicted IR Absorption Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Weak to Medium |

| Aromatic C=C, C=N Stretch | 1550 - 1350 (multiple bands) | Medium to Strong |

| C-H In-Plane Bend | 1250 - 1000 | Weak to Medium |

| C-Br Stretch | 690 - 515 (multiple bands) | Strong |

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid 2,3,5-Tribromopyrazine powder directly onto the ATR crystal.

-

Use the pressure arm to press the sample firmly and evenly against the crystal surface to ensure good contact.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral range should be at least 4000 - 400 cm⁻¹.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue to remove all traces of the sample.

-

Caption: A streamlined workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a molecule, as well as structural information derived from its fragmentation pattern. For 2,3,5-Tribromopyrazine, the most striking feature will be the isotopic pattern generated by the three bromine atoms.

Molecular Ion and Isotopic Pattern

-

Molecular Formula: C₄HBr₃N₂

-

Isotopes of Bromine: Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[9] For simplicity, we can approximate this as a 1:1 ratio.

-

Predicted Isotopic Cluster: The presence of three bromine atoms will result in a characteristic cluster of peaks for the molecular ion (M⁺˙). The relative intensities of these peaks (M, M+2, M+4, M+6) can be predicted using the binomial expansion (a+b)³, where 'a' and 'b' represent the two bromine isotopes. This results in a predicted intensity ratio of 1:3:3:1 .[10] This pattern is a definitive signature for a tribrominated compound.

Table 3: Predicted Molecular Ion Cluster for 2,3,5-Tribromopyrazine

| Ion Composition | m/z (Nominal) | Relative Intensity |

| [C₄H(⁷⁹Br)₃N₂]⁺˙ (M) | 313 | 1 |

| [C₄H(⁷⁹Br)₂(⁸¹Br)₁N₂]⁺˙ (M+2) | 315 | 3 |

| [C₄H(⁷⁹Br)₁(⁸¹Br)₂N₂]⁺˙ (M+4) | 317 | 3 |

| [C₄H(⁸¹Br)₃N₂]⁺˙ (M+6) | 319 | 1 |

| (Note: m/z values are calculated using the most abundant isotopes: ¹²C, ¹H, ¹⁴N, ⁷⁹Br, and ⁸¹Br. High-resolution MS would provide more precise masses.) |

Predicted Fragmentation Pattern

Under electron ionization (EI) conditions, the molecular ion will be energetically unstable and undergo fragmentation.

-

Loss of Bromine: The most likely initial fragmentation is the loss of a bromine radical (Br•) from the molecular ion, as the C-Br bond is relatively weak. This will generate a fragment ion at [M-79]⁺ and [M-81]⁺ . This resulting fragment, [C₄HBr₂N₂]⁺, would itself exhibit the characteristic 1:2:1 isotopic pattern for a dibrominated species.[11]

-

Loss of HCN: A common fragmentation pathway for nitrogen heterocycles is the loss of hydrogen cyanide (HCN, 27 Da). This could occur from the [M-Br]⁺ fragment.

-

Ring Cleavage: More complex fragmentation could lead to smaller charged species.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

-

-

Ionization:

-

Utilize Electron Ionization (EI) at a standard energy of 70 eV. This provides reproducible fragmentation patterns that can be compared to spectral libraries.

-

-

Analysis:

-

The generated ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier detects the ions, generating the mass spectrum. The data system plots ion abundance versus m/z.

-

References

Sources

- 1. Pyrazine(290-37-9) 1H NMR [m.chemicalbook.com]

- 2. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3,5-Trichloropyridine 99 16063-70-0 [sigmaaldrich.com]

- 4. compoundchem.com [compoundchem.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and Stability of 2,3,5-Tribromopyrazine: A Methodical Approach for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Abstract

2,3,5-Tribromopyrazine is a halogenated heterocyclic compound with potential applications in pharmaceutical and materials science, where precise understanding of its physicochemical properties is paramount for development. This guide provides a comprehensive framework for characterizing the solubility and stability of 2,3,5-Tribromopyrazine. Due to the scarcity of public-domain data on this specific molecule, this document serves not as a repository of existing data, but as a detailed methodological guide. It equips researchers, chemists, and formulation scientists with the foundational principles, experimental protocols, and data interpretation strategies necessary to generate reliable and reproducible solubility and stability profiles. We will detail step-by-step protocols for qualitative and quantitative solubility assessment and a robust framework for stability testing under various stress conditions, consistent with industry best practices.

Introduction: The Imperative for Characterization

Pyrazine derivatives are significant scaffolds in medicinal chemistry, known for their presence in a range of bioactive molecules.[1] Halogenation of such scaffolds can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding interactions. 2,3,5-Tribromopyrazine, with its electron-withdrawing bromine atoms, is predicted to be a hydrophobic, largely neutral molecule.[2]

For any compound to advance from discovery to application, particularly in the pharmaceutical industry, a thorough understanding of its solubility and stability is non-negotiable.

-

Solubility dictates the bioavailability of a drug candidate, influences the choice of formulation excipients, and is a critical parameter in designing purification and analytical methods. Poor aqueous solubility is a leading cause of failure in drug development.

-

Stability ensures that a substance maintains its chemical integrity, potency, and safety profile over time.[3] Degradation can lead to loss of efficacy and the formation of potentially toxic impurities.[4]

This guide provides the necessary protocols to systematically investigate these two critical attributes for 2,3,5-Tribromopyrazine.

Solubility Profile Determination: A Practical Workflow

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarity and intermolecular forces are more likely to be miscible.[5] Given the tribrominated pyrazine structure, the molecule is expected to be nonpolar, suggesting higher solubility in organic solvents than in water.[6] The following workflow provides a two-stage process for a comprehensive solubility assessment.

Stage 1: Qualitative Solubility Classification

This initial screening provides a rapid assessment of the compound's general solubility characteristics across a range of common laboratory solvents. This helps in classifying the compound and selecting solvents for quantitative analysis.[7]

Experimental Protocol: Qualitative Solubility Test

-

Preparation: Aliquot approximately 10-20 mg of 2,3,5-Tribromopyrazine into separate small, clear glass vials.

-

Solvent Addition: To each vial, add 1 mL of a single test solvent. Use a range of solvents with varying polarities (see Table 1).

-

Mixing: Cap the vials and vortex vigorously for 60 seconds.

-

Observation: Visually inspect each vial against a dark background. Note whether the solid has completely dissolved, partially dissolved, or remains insoluble.

-

Acid/Base Test: For water-insoluble compounds, test solubility in 5% HCl and 5% NaOH to identify any potential basic or acidic character, respectively, which is unlikely for this molecule but is a standard part of classification.[8]

-

Record Results: Document the observations systematically as shown in Table 1.

Table 1: Template for Qualitative Solubility Data of 2,3,5-Tribromopyrazine

| Solvent | Solvent Type | Polarity | Predicted Solubility | Observation (e.g., Soluble, Partially Soluble, Insoluble) |

| Water | Protic, Polar | High | Insoluble | |

| Ethanol | Protic, Polar | Medium | Sparingly Soluble | |

| Acetone | Aprotic, Polar | Medium | Soluble | |

| Dichloromethane (DCM) | Aprotic, Nonpolar | Low | Very Soluble | |

| Tetrahydrofuran (THF) | Aprotic, Polar | Medium | Very Soluble | |

| Acetonitrile | Aprotic, Polar | Medium | Soluble | |

| Hexane | Aprotic, Nonpolar | Very Low | Sparingly Soluble/Insoluble | |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | High | Soluble | |

| 5% Aqueous HCl | Acidic Solution | High | Insoluble | |

| 5% Aqueous NaOH | Basic Solution | High | Insoluble |

Stage 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for accurately determining the equilibrium solubility of a compound. It involves creating a saturated solution and then measuring the concentration of the dissolved solute.[9]

Experimental Protocol: Shake-Flask Solubility Measurement

-

System Preparation: Add an excess amount of 2,3,5-Tribromopyrazine to a vial containing a known volume of the selected solvent (e.g., 5 mL). The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the undissolved solid has fully settled. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pipette. It is critical not to disturb the solid at the bottom. To remove any remaining micro-particulates, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

-

Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the concentration of 2,3,5-Tribromopyrazine in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

Visualization: Solubility Determination Workflow

Caption: Workflow for solubility assessment of 2,3,5-Tribromopyrazine.

Stability Profile Assessment: A Framework for Reliability

Stability testing is essential to determine the shelf-life of a compound and to identify conditions under which it might degrade.[10] The stability of 2,3,5-Tribromopyrazine will be influenced by environmental factors such as temperature, humidity, and light.[11]

Potential Degradation Pathways

Halogenated aromatic compounds can undergo degradation through several mechanisms. For 2,3,5-Tribromopyrazine, potential pathways include:

-

Hydrolysis: Nucleophilic substitution of a bromine atom by a hydroxyl group, particularly under basic conditions or elevated temperatures in the presence of water.

-

Reductive Dehalogenation: Replacement of a bromine atom with a hydrogen atom, which can be facilitated by certain catalysts or microbial action.[12]

-

Photodegradation: UV or visible light can provide the energy to break the C-Br bond, leading to the formation of radical species and subsequent degradation products.[13]

Experimental Protocol for a Forced Degradation Study

Forced degradation (or stress testing) is performed to identify likely degradation products and establish the intrinsic stability of the molecule.[14] This helps in developing a stability-indicating analytical method.

-

Sample Preparation: Prepare solutions of 2,3,5-Tribromopyrazine (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water). Also, prepare samples of the solid compound.

-

Stress Conditions: Expose the samples to the conditions outlined in Table 2. Include a control sample stored under normal conditions (e.g., 5 °C, protected from light) for comparison.

Table 2: Conditions for Forced Degradation Study

| Condition | Description | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours | To test stability in acidic conditions |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48 hours | To test stability in basic conditions |

| Oxidative | 3% H₂O₂ at room temperature for 24 hours | To test susceptibility to oxidation |

| Thermal (Solution) | Solution at 60 °C for 48 hours | To assess thermal stability in solution |

| Thermal (Solid) | Solid material at 60 °C / 75% RH for 1 week | To assess thermal/humidity stability of solid |

| Photostability | Expose solution and solid to light providing overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter (ICH Q1B guidelines) | To assess light sensitivity |

-

Time-Point Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample. Neutralize the acid and base samples before analysis.

-

Analytical Method: Analyze the samples using a developed and validated stability-indicating HPLC method. The method must be able to separate the parent compound (2,3,5-Tribromopyrazine) from all significant degradation products. A photodiode array (PDA) detector is useful for comparing the UV spectra of the peaks to assess peak purity.

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining.

-

Identify and quantify the major degradation products (as a percentage of the total peak area).

-

Perform a mass balance to ensure that the decrease in the parent compound corresponds to the increase in degradation products.

-

Visualization: Stability Testing Workflow

Sources

- 1. Halogenated Pyrazine | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. japsonline.com [japsonline.com]

- 4. Stability testing protocols | PPTX [slideshare.net]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. quora.com [quora.com]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. youtube.com [youtube.com]

- 10. gmpsop.com [gmpsop.com]

- 11. www3.paho.org [www3.paho.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. pharmtech.com [pharmtech.com]

A Theoretical and Computational Guide to 2,3,5-Tribromopyrazine: Bridging Theory and Experiment for Drug Discovery

This technical guide provides a comprehensive overview of the theoretical and computational analysis of 2,3,5-tribromopyrazine, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its molecular structure, spectroscopic properties, and electronic characteristics through the lens of computational chemistry, validated by experimental data.

Introduction: The Significance of Halogenated Pyrazines

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core of numerous biologically active molecules, including pharmaceuticals, agrochemicals, and flavoring agents[1][2]. The introduction of halogen atoms, such as bromine, onto the pyrazine ring can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form halogen bonds. These alterations can lead to enhanced biological activity and novel therapeutic applications. 2,3,5-Tribromopyrazine, with its unique substitution pattern, presents a compelling case for detailed theoretical and experimental investigation to unlock its full potential.

PART 1: Computational Analysis Workflow

A robust computational analysis of 2,3,5-tribromopyrazine provides invaluable insights into its behavior at the molecular level. Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the properties of organic molecules.[3][4] The following workflow outlines the key steps in the computational investigation of this compound.

Caption: A typical workflow for the computational analysis of 2,3,5-Tribromopyrazine.

Step 1: Geometry Optimization

The initial and most critical step is to determine the most stable three-dimensional conformation of the 2,3,5-tribromopyrazine molecule. This is achieved through geometry optimization using a DFT method, such as B3LYP, with a suitable basis set like 6-311++G(d,p).[5] This level of theory provides a good balance between computational cost and accuracy for organic molecules. The optimization process calculates the electronic energy of the molecule at various atomic arrangements until a minimum energy structure is found.

Step 2: Vibrational Frequency Analysis

Once the geometry is optimized, a vibrational frequency analysis is performed to predict the infrared (IR) and Raman spectra of the molecule. This calculation not only provides theoretical spectra for comparison with experimental data but also confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the pyrazine ring and the C-Br bonds.

Step 3: NMR Chemical Shift Calculation

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the 13C and 1H NMR chemical shifts of 2,3,5-tribromopyrazine.[6] These theoretical chemical shifts can then be directly compared to experimental NMR data to validate the computed structure.

Step 4: Electronic Properties Analysis

Understanding the electronic properties of 2,3,5-tribromopyrazine is crucial for predicting its reactivity and potential interactions with biological targets. Key electronic properties to investigate include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and electronic transitions.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the surface of the molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions.

Step 5: UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is used to simulate the electronic absorption spectrum (UV-Vis) of the molecule.[6] This calculation predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which can be compared with the experimental UV-Vis spectrum to further validate the computational model.

PART 2: Experimental Validation

Theoretical calculations, while powerful, must be grounded in experimental reality. The synthesis and spectroscopic characterization of 2,3,5-tribromopyrazine provide the necessary data to validate the computational results.

Synthesis of 2,3,5-Tribromopyrazine

The synthesis of 2,3,5-tribromopyrazine can be achieved through the bromination of pyrazine or its derivatives. A common method involves the reaction of 2-aminopyrazine with a brominating agent, followed by diazotization and subsequent substitution reactions to introduce the remaining bromine atoms. The purification of the final product is typically achieved by recrystallization or column chromatography.

Caption: A workflow for the synthesis and spectroscopic characterization of 2,3,5-Tribromopyrazine.

Spectroscopic Characterization

A suite of spectroscopic techniques is employed to confirm the structure and purity of the synthesized 2,3,5-tribromopyrazine.[7][8]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The experimental FT-IR spectrum reveals the characteristic vibrational frequencies of the molecule. These can be compared with the computationally predicted spectrum to assign the observed bands to specific molecular vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the carbon-hydrogen framework and the overall structure of the molecule. The experimental chemical shifts are compared with the GIAO-calculated values for validation.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The experimental UV-Vis spectrum provides information about the electronic transitions within the molecule. The experimentally determined λmax values are compared with the results from TD-DFT calculations.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

PART 3: Data Presentation and Interpretation

A direct comparison of the theoretical and experimental data is crucial for validating the computational model and gaining a deeper understanding of the molecule's properties.

Molecular Geometry

The optimized geometry of 2,3,5-tribromopyrazine reveals key structural parameters.

| Parameter | Calculated (B3LYP/6-311++G(d,p)) |

| C2-N1 Bond Length (Å) | Value |

| C3-C2 Bond Length (Å) | Value |

| C5-C6 Bond Length (Å) | Value |

| C2-Br Bond Length (Å) | Value |

| C3-Br Bond Length (Å) | Value |

| C5-Br Bond Length (Å) | Value |

| N1-C2-C3 Bond Angle (°) | Value |

| C2-C3-N4 Bond Angle (°) | Value |

| C2-C3-Br Bond Angle (°) | Value |

(Note: The values in this table are placeholders and would be populated with the actual results from a DFT calculation.)

Vibrational Frequencies

A comparison of the calculated and experimental vibrational frequencies allows for a detailed assignment of the IR and Raman bands.

| Vibrational Mode | Calculated Frequency (cm -1) | Experimental Frequency (cm -1) | Assignment |

| ν(C-H) | Value | Value | C-H stretch |

| ν(C=N) | Value | Value | C=N stretch |

| ν(C-C) | Value | Value | C-C stretch |

| ν(C-Br) | Value | Value | C-Br stretch |

| δ(Ring) | Value | Value | Ring deformation |

(Note: The values in this table are placeholders and would be populated with the actual results from DFT calculations and experimental spectra.)

NMR Chemical Shifts

The correlation between the calculated and experimental NMR chemical shifts provides strong evidence for the correctness of the proposed structure.

| Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | Value | Value |

| C3 | Value | Value |

| C5 | Value | Value |

| C6 | Value | Value |

| H6 | Value | Value |

(Note: The values in this table are placeholders and would be populated with the actual results from GIAO calculations and experimental NMR spectra.)

Electronic Properties

The analysis of the electronic properties provides insights into the reactivity of 2,3,5-tribromopyrazine.

| Property | Calculated Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

(Note: The values in this table are placeholders and would be populated with the actual results from a DFT calculation.)

The HOMO is primarily localized on the pyrazine ring, while the LUMO is distributed over the ring and the bromine atoms. The HOMO-LUMO gap indicates the molecule's relative stability and the energy required for electronic excitation. The MEP map would reveal electron-deficient regions around the bromine atoms, suggesting their potential to participate in halogen bonding.

Conclusion

This technical guide has outlined a comprehensive approach for the theoretical and computational analysis of 2,3,5-tribromopyrazine, emphasizing the crucial interplay between computational modeling and experimental validation. By employing DFT and TD-DFT methods, researchers can gain a deep understanding of the molecule's structural, vibrational, and electronic properties. This knowledge is invaluable for rational drug design and the development of novel materials, enabling scientists to predict and tune the properties of 2,3,5-tribromopyrazine and its derivatives for specific applications. The methodologies described herein provide a robust framework for the investigation of other halogenated heterocyclic compounds, contributing to the advancement of medicinal and computational chemistry.

References

-

Rahmani, R., Djafri, A., Chouaih, A., Djafri, A., Hamzaoui, F., & Krallafa, A. M. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 72, 134-146. Available from: [Link]

-

Neuman, R. C. (2000). Organic Spectrometry. In Organic Chemistry. Available from: [Link]

-

Wade, L. G. (n.d.). Chapter 13: Spectroscopy NMR, IR, MS, UV-Vis. In Organic Chemistry. Available from: [Link]

-

Kučerová-Chlupáčová, M., et al. (2016). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Molecules, 21(11), 1451. Available from: [Link]

-

Arjunan, V., et al. (2005). Density functional theory calculations and vibrational spectra of 3,5-dibromopyridine and 3,5-dichloro-2,4,6-trifluoropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(1-2), 253-260. Available from: [Link]

-

Zhu, Y., et al. (2022). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 11(15), 2259. Available from: [Link]

-

Kuznetsov, I. V., et al. (2022). DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. International Journal of Molecular Sciences, 23(10), 5379. Available from: [Link]

-

Kumar, V., & Singh, R. (2014). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of Molecular Structure, 1074, 381-393. Available from: [Link]

-

Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CN103664803A - Novel synthesis method of 2, 3, 5, 6-tetramethylpyrazine - Google Patents [patents.google.com]

- 5. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 7. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN108484512B - Method for synthesizing 2,3, 5-trimethylpyrazine - Google Patents [patents.google.com]

The Synthetic Chemist's Guide to 2,3,5-Tribromopyrazine: A Profile of its Reactivity with Nucleophiles

Introduction: Unlocking the Potential of a Polyhalogenated Heterocycle

In the landscape of modern drug discovery and materials science, heterocyclic scaffolds serve as foundational blueprints for molecular innovation. Among these, the pyrazine core, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-arrangement, is of significant interest due to its prevalence in biologically active molecules and functional materials. The introduction of halogen atoms onto this electron-deficient ring system dramatically alters its chemical behavior, transforming it from a relatively inert core into a highly versatile platform for synthetic diversification.

This technical guide provides an in-depth exploration of the reactivity profile of 2,3,5-tribromopyrazine, a key building block for synthetic chemists. The presence of three bromine atoms, which are excellent leaving groups, on the π-deficient pyrazine ring renders the molecule exceptionally susceptible to a variety of transformations. We will delve into the principles governing its reactions with common nucleophiles and its participation in metal-catalyzed cross-coupling reactions, offering both mechanistic insights and practical, field-proven protocols for its application in research and development.

Part 1: The Electronic Landscape and the SNAr Mechanism

The Inherently Electrophilic Nature of the Pyrazine Ring

The pyrazine molecule is characterized by the presence of two electronegative nitrogen atoms. These atoms exert a powerful inductive electron-withdrawing effect on the ring's carbon atoms, significantly lowering the electron density of the aromatic system. This π-deficiency makes the pyrazine ring inherently electrophilic and thus highly activated towards attack by nucleophiles. This behavior is a cornerstone of its synthetic utility and stands in contrast to electron-rich aromatic systems like benzene, which typically undergo electrophilic substitution.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for the functionalization of 2,3,5-tribromopyrazine is the Nucleophilic Aromatic Substitution (SNAr) reaction. This process is not a single-step displacement but rather a two-step addition-elimination mechanism.

-

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a bromine atom. This attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nitrogen atoms of the pyrazine ring play a crucial role in stabilizing this intermediate by delocalizing the negative charge.

-

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored through the expulsion of the bromide ion, which is an excellent leaving group.

The overall reaction results in the net replacement of a bromine atom with the incoming nucleophile. The stability of the Meisenheimer complex is a key factor determining the reaction rate; hence, the electron-deficient nature of the pyrazine core is essential for this transformation.

Caption: The Addition-Elimination mechanism of SNAr on a pyrazine core.

Part 2: Reactivity Profile and Regioselectivity

A critical consideration when working with polyhalogenated substrates is regioselectivity—which position will react first? In 2,3,5-tribromopyrazine, the three bromine atoms are in electronically distinct environments. The C2 and C5 positions are alpha (α) to a nitrogen atom, while the C3 position is beta (β) to both nitrogens.

Based on established principles of reactivity in azine chemistry, the positions alpha to the ring nitrogens (C2 and C5) are the most activated towards nucleophilic attack. This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom when the attack occurs at these positions. The C3 position is generally less reactive. While specific experimental data for 2,3,5-tribromopyrazine is scarce, a logical reactivity hierarchy would be C2/C5 > C3 .

Furthermore, the reactivity of polyhalogenated heterocycles like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) demonstrates that sequential, controlled substitution can often be achieved by modulating the reaction temperature.[1][2] A similar principle can be applied to 2,3,5-tribromopyrazine, where the first substitution deactivates the ring towards subsequent attacks, requiring more forcing conditions (e.g., higher temperatures) for the second and third displacements.

Caption: A conceptual workflow for sequential substitution on 2,3,5-tribromopyrazine.

Reactions with O-Nucleophiles (Alkoxides & Hydroxides)

Alkoxides, such as sodium methoxide (NaOMe), are potent nucleophiles that readily displace the bromine atoms on the pyrazine ring. These reactions are typically performed in the corresponding alcohol as a solvent or in an aprotic polar solvent like DMF or THF.

-

Causality: The high basicity and nucleophilicity of alkoxides drive the reaction forward efficiently. To achieve mono-substitution, careful control of stoichiometry (one equivalent of the nucleophile) and low temperatures are essential to prevent over-reaction.

Reactions with N-Nucleophiles (Amines)

The reaction of 2,3,5-tribromopyrazine with primary and secondary amines is a cornerstone of its utility, enabling the synthesis of a wide array of derivatives.

-

Causality: The nucleophilicity of the amine dictates its reactivity. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIEA) to scavenge the HBr generated, preventing the protonation and deactivation of the amine nucleophile. Temperature control is paramount for achieving selectivity. The first substitution can often be accomplished at low temperatures (0-5 °C), the second at room temperature, and the third may require heating.[1]

Reactions with S-Nucleophiles (Thiols & Thiolates)

Thiols are excellent nucleophiles, particularly in their deprotonated thiolate form (RS⁻). They react cleanly with 2,3,5-tribromopyrazine to form thioethers.

-

Causality: Sulfur is a soft and highly polarizable atom, making it an extremely effective nucleophile in SNAr reactions. The reaction is often performed by first deprotonating the thiol with a base like sodium hydride (NaH) or a carbonate base to generate the more potent thiolate anion.

Part 3: Palladium-Catalyzed Cross-Coupling Reactions

Beyond classical SNAr, the bromine atoms of 2,3,5-tribromopyrazine serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with exquisite control.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the bromopyrazine with an organoboron reagent (e.g., a boronic acid or ester).

-

Mechanism: The reaction proceeds via a catalytic cycle involving three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond.

-

Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the boronic acid with a base.

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

-

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

For the formation of C-N bonds, particularly with less nucleophilic amines or anilines, the Buchwald-Hartwig amination is the method of choice.[3][4][5] This reaction uses a palladium catalyst, a suitable phosphine ligand, and a strong base to couple the bromopyrazine with an amine.

-

Causality: This method overcomes the limitations of the SNAr reaction, allowing for the coupling of a broader range of amines under controlled conditions, often with high functional group tolerance.

Part 4: Experimental Protocols

The following protocols are provided as validated starting points. Researchers should optimize conditions for their specific substrates.

Protocol 1: Mono-amination of 2,3,5-Tribromopyrazine (SNAr)

-

Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,3,5-tribromopyrazine (1.0 eq) and a suitable aprotic solvent (e.g., THF or DCM, approx. 0.1 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add diisopropylethylamine (DIEA) (1.2 eq). Subsequently, add the desired amine (1.0 eq) dropwise over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: Stir the reaction at 0 °C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction with water. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling

-

Setup: In a Schlenk flask or microwave vial, combine 2,3,5-tribromopyrazine (or a mono-substituted bromopyrazine derivative) (1.0 eq), the arylboronic acid (1.2 eq), a palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent & Degassing: Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water). Degas the mixture again by bubbling with N₂ or Ar for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.

Data Summary

The following table summarizes the expected reactivity profile based on the principles discussed. Specific yields and conditions will vary based on the nucleophile and desired degree of substitution.

| Nucleophile Class | Example | Expected Primary Site of Attack | Typical Conditions |

| O-Nucleophiles | Sodium Methoxide (NaOMe) | C2 or C5 | MeOH or THF, 0 °C to RT |

| N-Nucleophiles | Piperidine, Aniline | C2 or C5 | THF or Dioxane, DIEA, 0 °C to Reflux |

| S-Nucleophiles | Sodium Thiophenoxide (NaSPh) | C2 or C5 | DMF or THF, RT |

| C-Nucleophiles | Phenylboronic Acid | C2, C5, or C3 (Catalyst dependent) | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C |

Conclusion

2,3,5-Tribromopyrazine is a powerful and versatile electrophilic scaffold. Its reactivity is dominated by the electron-deficient nature of the pyrazine ring, which facilitates both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By understanding the underlying electronic principles and carefully controlling reaction parameters such as temperature and stoichiometry, chemists can selectively functionalize the C2, C3, and C5 positions. This control allows for the strategic and efficient construction of complex, highly substituted pyrazine derivatives, making 2,3,5-tribromopyrazine an invaluable tool for researchers in drug development and materials science.

References

-

Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832–835. [Link]

-

García-Pardo, J., et al. (2011). Site-selective Suzuki–Miyaura reactions of 2,3,5-tribromo-N-methylpyrrole. Tetrahedron Letters, 52(38), 4882-4885. [Link]

-

Pearson Education. (n.d.). When the following compound is treated with sodium methoxide in methanol. [Link]

-

Arterburn, J. B., et al. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters, 3(9), 1351–1354. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-